molecular formula C10H14N2O B2663231 4-(2-Pyridinyl)-4-piperidinol CAS No. 172734-32-6; 50461-56-8

4-(2-Pyridinyl)-4-piperidinol

Cat. No.: B2663231
CAS No.: 172734-32-6; 50461-56-8
M. Wt: 178.235
InChI Key: BUJRWALNQXWLLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Pyridinyl)-4-piperidinol is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a hydroxyl group and a 2-pyridinyl moiety. This structure confers unique physicochemical and pharmacological properties, making it a scaffold of interest in medicinal chemistry. The compound is often synthesized via nucleophilic aromatic substitution (SNAr) or reductive amination, depending on the substituents and target derivatives . Its dihydrochloride hydrate form (C${10}$H${14}$N$2$O·2HCl·H$2$O, MW: 269.17 g/mol) is commercially available but marked as discontinued in some catalogs, reflecting challenges in large-scale production or niche applications .

Properties

IUPAC Name

4-pyridin-2-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-10(4-7-11-8-5-10)9-3-1-2-6-12-9/h1-3,6,11,13H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJRWALNQXWLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964693
Record name 4-(Pyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50461-56-8
Record name 4-(Pyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Aromatic Substituents

(a) 4-(4-Chlorophenyl)-4-piperidinol
  • Structure : A piperidine ring substituted with a hydroxyl group and a 4-chlorophenyl group.
  • Properties: Melting point: 138–141°C; sparingly soluble in chloroform and methanol . Pharmacological relevance: Used as an intermediate in antipsychotic drugs (e.g., haloperidol metabolites) due to its ability to modulate dopamine receptors .
(b) 4-(4-Fluorophenyl)-4-piperidinol
  • Structure : Similar to the chlorophenyl analog but with a fluorine substituent.
  • Properties :
    • Higher polarity due to fluorine’s electronegativity, which may reduce metabolic stability compared to the chloro analog .
    • Applications: Used in the synthesis of fluorinated neuroleptics and serotonin receptor modulators .
(c) 4-(3-Pyridinyl)-4-piperidinol dihydrochloride hydrate
  • Structure: Positional isomer of 4-(2-pyridinyl)-4-piperidinol, with the pyridine ring attached at the 3-position.
  • Properties :
    • Molecular weight: 269.17 g/mol; similar solubility profile to the 2-pyridinyl analog .
    • Pharmacological impact: Altered receptor binding due to steric and electronic effects of the pyridine ring orientation .

Trifluoromethyl-Substituted Analogs

(a) 4-(Trifluoromethyl)-4-piperidinol
  • Structure : Piperidine substituted with a hydroxyl group and a trifluoromethyl (CF$_3$) group.
  • Properties :
    • Boiling point: 175.1±35.0°C (predicted); higher volatility compared to aromatic analogs .
    • Enhanced metabolic resistance due to the CF$_3$ group, making it suitable for prolonged-action pharmaceuticals .
(b) 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-4-piperidinol
  • Structure: Piperidinol linked to a trifluoromethylpyrimidine ring.
  • Properties :
    • Molecular weight: 247.22 g/mol; designed for kinase inhibition (e.g., JAK/STAT pathway targets) .
    • Combines the rigidity of pyrimidine with the flexibility of piperidine, enabling dual-target engagement .

Benzyl-Substituted Derivatives

4-(4-Fluorophenyl)-1-(phenylmethyl)-4-piperidinol
  • Structure: Piperidinol with 4-fluorophenyl and benzyl groups.
  • Properties :
    • Molecular weight: 285.36 g/mol; increased steric bulk reduces solubility in polar solvents .
    • Applications: Explored in opioid receptor modulation due to the benzyl group’s affinity for hydrophobic binding pockets .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Substituent Solubility Pharmacological Application
This compound 269.17 2-Pyridinyl Moderate in polar solvents CNS drug intermediates
4-(4-Chlorophenyl)-4-piperidinol 213.69 4-Chlorophenyl Sparing in chloroform/methanol Antipsychotic metabolites
4-(Trifluoromethyl)-4-piperidinol 169.14 CF$_3$ Low polarity solvents Prolonged-action agents
4-(3-Pyridinyl)-4-piperidinol 269.17 3-Pyridinyl Similar to 2-pyridinyl analog Receptor specificity studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.